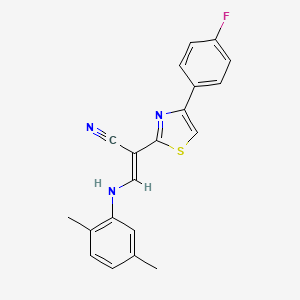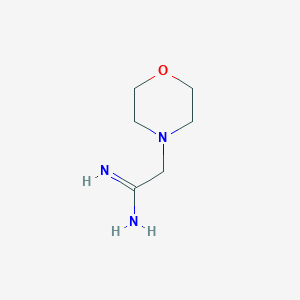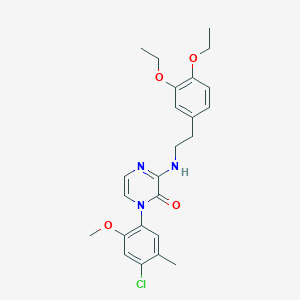![molecular formula C10H14N4O4 B2895815 diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate CAS No. 672949-45-0](/img/structure/B2895815.png)
diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate is a chemical compound with the molecular formula C10H14N4O4 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound involves the construction of the triazole ring stepwise. The requisite amines are treated with sodium nitrite and then with LiAlH4 to give hydrazines .Molecular Structure Analysis
The molecular structure of this compound consists of a triazole ring attached to a malonate group. The average mass of the molecule is 254.243 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis Diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate and its derivatives are key intermediates in the synthesis of a wide range of compounds. For example, Valle et al. (2018) demonstrated a rapid room temperature liquid phase synthesis method for producing diethyl 2-((4-nitroanilino)methylene)malonate, highlighting its importance as a precursor in the synthesis of quinoline derivatives with various biological activities (Valle, H., Mangalaraja, R. V., Rivas, B., Becerra, J., & Naveenraj, S., 2018). These derivatives possess potential applications in antiviral, immunosuppressive, anticancer, and photoprotector activities.
Polymerization Catalysts In the realm of polymer science, this compound derivatives serve as catalysts or initiators for polymerization processes. Bıçak and Özeroğlu (2001) explored the use of methylene bis(diethyl malonate)–Ce(IV) redox systems as initiators in the polymerization of methyl methacrylate, achieving high polymerization yields at room temperature (Bıçak, N., & Özeroğlu, C., 2001). This finding underscores the compound's utility in developing efficient and controllable polymerization strategies.
Material Science Applications Research has also been conducted on the structural properties and applications of this compound derivatives in material science. For instance, the study of hydrogen bonding due to regioisomerism by Ilangovan et al. (2013) provides insights into how these compounds contribute to the supramolecular architecture of materials, affecting their physical properties and potential applications (Ilangovan, A., Venkatesan, P., & Ganesh Kumar, R., 2013).
Electronic and Photophysical Properties Furthermore, the electronic and photophysical properties of derivatives have been studied for their potential applications in electronic materials. Pereira and Gehlen (2006) reported on the excited-state intramolecular charge transfer (ESICT) in new derivatives, showcasing how intramolecular H-bond interactions enhance the mixing between π–π* and n–π* states, influencing the dynamics of ESICT (Pereira, R. V., & Gehlen, M., 2006). These findings suggest potential applications in designing new materials for optoelectronic devices.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of diethyl 2-[(4H-1,2,4-triazol-4-ylamino)methylene]malonate is Aromatase (CYP19) . Aromatase is a rate-limiting enzyme that catalyzes the biosynthesis of estrogens .
Mode of Action
Compounds with similar structures have been used asaromatase inhibitors (AIs) . AIs work by binding to the aromatase enzyme and preventing it from converting androgens into estrogens .
Biochemical Pathways
The compound affects the estrogen biosynthesis pathway by inhibiting the aromatase enzyme . This inhibition can reduce the levels of estrogen in the body, which can have various downstream effects, particularly in conditions like breast cancer where estrogen plays a significant role .
Result of Action
The inhibition of the aromatase enzyme and the subsequent reduction in estrogen levels can have significant effects at the molecular and cellular levels. For instance, in breast cancer cells, lower estrogen levels can slow down or stop the growth of hormone-sensitive tumors .
Eigenschaften
IUPAC Name |
diethyl 2-[(1,2,4-triazol-4-ylamino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4/c1-3-17-9(15)8(10(16)18-4-2)5-13-14-6-11-12-7-14/h5-7,13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVBBLVHOHQVGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNN1C=NN=C1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2895734.png)
![3-(furan-2-yl)-2-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2895736.png)
![Methyl 2-[(4-chlorophenyl)methyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate](/img/structure/B2895737.png)
![3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-fluoropropanoic acid](/img/structure/B2895739.png)


![2-[(3-Methoxybenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2895745.png)


![(NZ)-N-[(3,5-dimethylpiperidin-1-yl)-phenylmethylidene]-4-fluorobenzenesulfonamide](/img/structure/B2895749.png)
![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2895751.png)
![(4-Bromothiophen-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2895752.png)
![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2895755.png)